molecular formula C23H22N2O5S B5200307 N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No.: B5200307
M. Wt: 438.5 g/mol
InChI Key: ZAAISFUHJVRTQA-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, this compound X has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In neurology, this compound X has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and neuroprotective effects. In cancer cells, this compound X has been shown to induce cell cycle arrest and inhibit the growth of tumors. In neurology, this compound X has been shown to improve cognitive function and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide X in lab experiments include its potent activity, high selectivity, and low toxicity. However, the limitations of using this compound X in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide X, including the development of more efficient synthesis methods, the identification of new targets for this compound X, and the evaluation of its potential applications in other fields, such as infectious diseases and cardiovascular diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound X and its potential side effects.

Synthesis Methods

N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide X is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-aminobenzenesulfonamide to form the intermediate product. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce this compound X.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide X has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound X has been shown to have neuroprotective effects and improve cognitive function. In immunology, this compound X has been shown to modulate immune responses and reduce inflammation.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-5-4-6-19(16(14)3)25-31(27,28)22-11-17(8-7-15(22)2)23(26)24-18-9-10-20-21(12-18)30-13-29-20/h4-12,25H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAISFUHJVRTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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